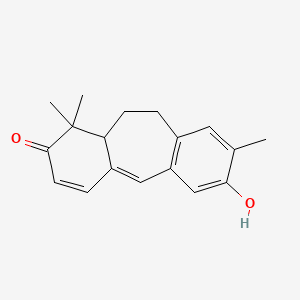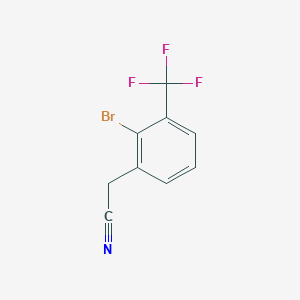
2-Bromo-3-(trifluoromethyl)phenylacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-(trifluoromethyl)phenylacetonitrile is an organic compound with the molecular formula C9H5BrF3N It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with a bromine atom at the second position and a trifluoromethyl group at the third position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(trifluoromethyl)phenylacetonitrile typically involves the bromination of 3-(trifluoromethyl)phenylacetonitrile. One common method is to react 3-(trifluoromethyl)phenylacetonitrile with bromine in the presence of a suitable catalyst, such as iron or aluminum bromide, under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Bromo-3-(trifluoromethyl)phenylacetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form corresponding acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Reduction: Lithium aluminum hydride or borane in tetrahydrofuran are typical reducing agents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenylacetonitriles with various functional groups.
Reduction: The primary product is 2-Bromo-3-(trifluoromethyl)phenylamine.
Oxidation: Products include carboxylic acids or other oxidized derivatives of the original compound.
科学的研究の応用
2-Bromo-3-(trifluoromethyl)phenylacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and advanced materials.
作用機序
The mechanism of action of 2-Bromo-3-(trifluoromethyl)phenylacetonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The nitrile group can also participate in hydrogen bonding or other interactions, further influencing the compound’s activity.
類似化合物との比較
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)phenylacetonitrile
- 3-Bromo-5-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)phenylacetonitrile
Uniqueness
2-Bromo-3-(trifluoromethyl)phenylacetonitrile is unique due to the specific positioning of the bromine and trifluoromethyl groups on the phenyl ring. This arrangement can significantly influence the compound’s reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it valuable for specific applications where these unique characteristics are advantageous.
特性
分子式 |
C9H5BrF3N |
|---|---|
分子量 |
264.04 g/mol |
IUPAC名 |
2-[2-bromo-3-(trifluoromethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C9H5BrF3N/c10-8-6(4-5-14)2-1-3-7(8)9(11,12)13/h1-3H,4H2 |
InChIキー |
LOAXRRCXLMQGMJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Br)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromonaphtho[1,2-b]benzofuran](/img/structure/B11756598.png)
![7-bromo-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B11756615.png)


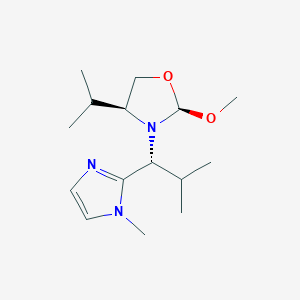
![2-(Prop-2-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11756640.png)
![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanal](/img/structure/B11756642.png)

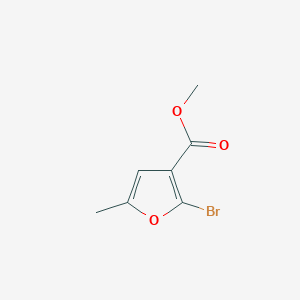
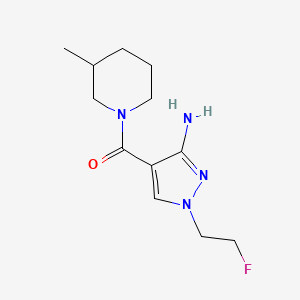
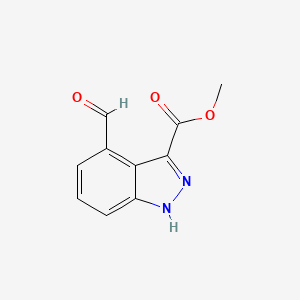
![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, 2-[(1R)-1-phenylethyl]-, ethyl ester, (1S,3R,4R)-](/img/structure/B11756674.png)
